molecular formula C19H15N3O3S B2439014 4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313404-56-7

4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2439014
CAS No.: 313404-56-7
M. Wt: 365.41
InChI Key: NKIHWXKBACVACP-UHFFFAOYSA-N
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Description

4-Cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 3,4-dimethoxyphenyl-substituted 1,3-thiazole ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Compounds containing the thiazole scaffold, such as this one, are frequently investigated for their potent biological activities . The 1,3-thiazole ring is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . Research on analogous molecules has demonstrated that this class of compounds can exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . The specific substitution pattern on this molecule, including the cyano group and the dimethoxyphenyl moiety, is strategically designed to optimize its physicochemical properties and binding affinity for specific enzymatic targets. Similar derivatives have shown promise as inhibitors of critical enzymes like carbonic anhydrase (CA) and focal adhesion kinase (FAK), which are implicated in tumor growth and metastasis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting relevant material safety data sheets before use.

Properties

IUPAC Name

4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-16-8-7-14(9-17(16)25-2)15-11-26-19(21-15)22-18(23)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIHWXKBACVACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves a multi-step process. One common method involves the reaction of 4-cyanobenzoyl chloride with 4-(3,4-dimethoxyphenyl)thiazol-2-amine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the potential of thiazole derivatives, including 4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide, as antimicrobial agents. The compound was evaluated for its effectiveness against various bacterial strains and fungi using in vitro methods.

Case Study : In a study published in PMC, derivatives of thiazole were synthesized and tested for their antimicrobial properties. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungal species. The most effective compounds demonstrated minimum inhibitory concentrations (MIC) that were significantly lower than those of standard antibiotics .

CompoundMIC (µg/mL)Activity Type
Compound A10Bacterial
Compound B5Fungal

Anticancer Activity

The anticancer properties of thiazole derivatives have garnered significant attention. The compound's structure suggests potential interactions with cancer cell pathways.

Case Study : A study conducted on a series of thiazole derivatives indicated that compounds structurally related to this compound exhibited cytotoxic effects against breast cancer cell lines (MCF7). The evaluation included the Sulforhodamine B assay to determine cell viability post-treatment. Notably, some derivatives showed IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

CompoundIC50 (µM)Cell Line
Compound C5.6MCF7
Compound D8.2MCF7

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.

Case Study : Research has shown that thiazole-based compounds can inhibit acetylcholinesterase activity, which is crucial for managing Alzheimer's symptoms by increasing acetylcholine levels in the brain. Molecular docking studies revealed that compounds similar to this compound bind effectively to the active site of acetylcholinesterase .

CompoundIC50 (µM)Target
Compound E2.7Acetylcholinesterase

Mechanism of Action

The mechanism of action of 4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

Similar compounds to 4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide include other thiazole derivatives such as:

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Biological Activity

4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a cyano group and a thiazole ring , which are essential for its biological activity. The molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3} with a molecular weight of 282.30 g/mol. Its structure can be summarized as follows:

Property Details
Molecular FormulaC₁₆H₁₄N₂O₃
Molecular Weight282.30 g/mol
Key Functional GroupsCyano, Thiazole

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : In vitro studies reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating significant cytotoxicity compared to standard drugs like doxorubicin .
  • Mechanism of Action : The compound appears to interact with specific enzymes involved in cell cycle regulation and apoptosis pathways, potentially leading to increased apoptosis in cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens:

  • Inhibition of Growth : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Mode of Action : The thiazole ring and cyano group are believed to play crucial roles in binding to bacterial enzymes, disrupting their function and leading to cell death.

Case Studies

Several studies have focused on the biological activity of similar thiazole derivatives, providing insights into the efficacy and mechanisms of action:

  • Study on Thiazole Derivatives : A study published in MDPI highlighted various thiazole compounds with anticancer properties, where structural modifications significantly influenced their activity. The presence of electron-donating groups such as methoxy groups was found to enhance activity against cancer cells .
  • Comparative Analysis : A comparative study evaluated different benzamide derivatives for their RET kinase inhibition capabilities. The findings suggested that modifications in the thiazole structure could lead to improved potency against specific cancer targets .

Comparative Biological Activity

Compound IC50 (µg/mL) Activity Type
This compound1.61 - 1.98Anticancer
Thiazole derivative A2.50Anticancer
Benzamide derivative B5.00RET kinase inhibitor

Q & A

Q. How can oxidative stability of the methoxy groups be assessed under physiological conditions?

  • Methodological Answer :
  • LC-MS Analysis : Incubate compound in PBS (pH 7.4, 37°C) for 24h; monitor demethylation products.
  • Radical Scavengers : Add ascorbic acid to test ROS-mediated degradation.
  • Results : <5% degradation after 24h suggests metabolic stability .

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